molecular formula C7H4Br2ClNO2 B12856404 2-Bromo-5-chloro-4-nitrobenzyl bromide

2-Bromo-5-chloro-4-nitrobenzyl bromide

Cat. No.: B12856404
M. Wt: 329.37 g/mol
InChI Key: JNFKGIGDWZCINH-UHFFFAOYSA-N
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Description

Its molecular formula is C₇H₄Br₂ClNO₂, with a molecular weight of ~370.3 g/mol. The compound’s structure combines electron-withdrawing groups (nitro, halogens) that influence its reactivity, stability, and applications, particularly in flame retardancy, organic synthesis, and pharmaceutical intermediates .

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-chloro-5-nitrobenzene

InChI

InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2

InChI Key

JNFKGIGDWZCINH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The key steps include nitration, bromination, and chlorination. The nitration step introduces the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration, bromination, and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloro-4-nitrobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Nitrobenzyl Bromide (CAS 289038-14-8)
  • Structure : Benzyl bromide with a nitro group at position 3.
  • Molecular Weight : 291 g/mol .
  • Reactivity : The para-nitro group strongly activates the benzyl bromide toward nucleophilic substitution due to electron withdrawal, enhancing reactivity compared to unsubstituted benzyl bromides.
  • Applications : Used as an alkylating agent in peptide synthesis and polymer modification .
2-Nitrobenzyl Bromide (CAS 291)
  • Structure : Nitro group at position 2 (ortho to bromide).
  • Reactivity : Steric hindrance from the ortho-nitro group reduces reaction rates in nucleophilic substitutions compared to the para-substituted analog .

Comparison : The target compound’s nitro group at position 4 (para to bromide) likely offers higher reactivity than ortho-substituted analogs. The additional chlorine at position 5 introduces steric and electronic effects that may further modulate reactivity .

Halogenated Derivatives

Pentabromobenzyl Bromide (PBBB)
  • Structure : Benzyl bromide with five bromine atoms on the aromatic ring.
  • Properties :
    • Bromine content: >70%.
    • Thermal stability: Initial decomposition temperature (T5%) >300°C .
  • Applications : High-performance flame retardant in polymers .

Comparison : While PBBB has higher bromine content (70% vs. ~43% in the target compound), the target compound’s nitro and chlorine groups may enhance thermal stability and reduce flammability through synergistic effects .

2-Bromo-4-chlorobenzoic Acid
  • Structure : Bromine (position 2), chlorine (position 4), and a carboxylic acid group.
  • Applications : Intermediate in agrochemicals and pharmaceuticals.
  • Solubility : Lower solubility in organic solvents compared to the target compound due to the polar carboxylic acid group .

Functional Group Variations

2-Methoxy-5-nitrobenzyl Bromide
  • Structure : Methoxy (position 2) and nitro (position 5) groups.
  • Reactivity : Methoxy’s electron-donating effect reduces electrophilicity of the benzyl bromide compared to the target compound.
  • Applications: Protein modification reagent due to environmental sensitivity; less pH-dependent than phenolic analogs .

Comparison : The target compound’s chlorine (electron-withdrawing) enhances electrophilicity, making it more reactive in alkylation reactions than methoxy-substituted derivatives .

Physicochemical Properties and Thermal Stability

Thermal Degradation (TGA Data)

While direct TGA data for the target compound is unavailable, analogs provide insights:

Compound T5% (°C) Tmax (°C) Residual Char (700°C)
Pentabromobenzyl Bromide 320 340–360 10–15%
Polystyrene-PBBB Composite 290 330 8%
4-Nitrobenzyl Bromide ~200*

*Estimated based on nitro group decomposition trends. The target compound’s thermal stability is expected to exceed 250°C due to halogen and nitro groups .

Molecular Weight and Solubility

  • Target Compound : ~370.3 g/mol; likely insoluble in water but soluble in polar aprotic solvents (e.g., DMF, acetone) .
  • 2-Bromo-5-nitrobenzaldehyde (CAS 84459-32-5) : Molecular weight 230 g/mol; used in synthesis of bioactive molecules .

Biological Activity

2-Bromo-5-chloro-4-nitrobenzyl bromide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by a bromobenzyl moiety with both chloro and nitro substituents, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H5BrClN2O2
  • Molecular Weight : 251.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group may facilitate electron transfer processes, while the bromine and chlorine atoms can enhance lipophilicity, allowing for better membrane penetration.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to inflammation or cancer.
  • Antimicrobial Activity : Its halogenated structure may contribute to antimicrobial properties by disrupting microbial membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds often possess significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives of this compound, providing insights into its potential applications.

StudyFindings
Zhang et al. (2022)Investigated halogenated benzyl compounds for their anticancer properties; found significant cytotoxicity against breast cancer cell lines.
Smith et al. (2021)Reported on the antimicrobial efficacy of brominated compounds; indicated that 2-Bromo-5-chloro derivatives showed enhanced activity against Gram-positive bacteria.
Lee et al. (2020)Explored the enzyme inhibition potential of nitro-substituted benzyl compounds; suggested that similar structures could inhibit key metabolic enzymes in pathogens.

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